Dihydro-4,4-dimethyl-2,3-Furandione
Overview
Description
Dihydro-4,4-dimethyl-2,3-Furandione, also known as 4,4-dimethyldihydrofuran-2,3-dione, is a chemical compound with the molecular formula C6H8O3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Dihydro-4,4-dimethyl-2,3-Furandione involves the enantioselective hydrogenation of the compound, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex . This process yields D-(-)-pantoyl lactone, a key intermediate in the synthesis of pantothenic acid .Molecular Structure Analysis
The molecular structure of Dihydro-4,4-dimethyl-2,3-Furandione consists of six carbon atoms, eight hydrogen atoms, and three oxygen atoms . The molecular weight of the compound is 128.13 .Chemical Reactions Analysis
Dihydro-4,4-dimethyl-2,3-Furandione is an activated keto compound . Its asymmetric hydrogenation, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex, has been reported .Physical And Chemical Properties Analysis
Dihydro-4,4-dimethyl-2,3-Furandione is a solid substance . It is soluble in dichloromethane at a concentration of 25 mg/mL, forming a clear, colorless to yellow solution . The compound has a melting point of 67-69 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis from Diethyl Oxalate and Aldehydes : Dihydro-4,4-dimethyl-2,3-furandione (4e) can be synthesized from diethyl oxalate, methylpropanal, and formaldehyde using sodium methoxide. This method is also applicable for preparing analogs of dihydro-2,3-furandione (Hata et al., 1991).
- Intermediate in Synthesis of (+)-D-pantothenic Acid : It serves as an intermediate in the synthesis of (+)-D-pantothenic acid, obtained from substances like isopropyl chloride, diethyl oxalate, and formaldehyde (Fizet, 1982).
Catalysis and Asymmetric Hydrogenation
- Catalysis in Asymmetric Hydrogenation : Rhodium(I) bis(aminophosphane) complexes are effective catalysts in the asymmetric hydrogenation of dihydro-4,4-dimethyl-2,3-furandione, achieving high enantiomeric excesses (Roucoux et al., 1996).
Photochemical and Environmental Studies
- Photochromic Properties : It has been used in studies exploring photochromic properties, such as the cyclization of bisthienylfulgides (Yokoyama et al., 2000).
- Environmental Impact Analysis : Quantitative analysis of furandiones, including dihydro-4,4-dimethyl-2,3-furandione, in ambient aerosol is significant for assessing the impact of anthropogenic volatile organic compounds and their contribution to secondary organic aerosol (Al-Naiema et al., 2017).
Safety And Hazards
Dihydro-4,4-dimethyl-2,3-Furandione is classified as a combustible solid . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated area .
Future Directions
properties
IUPAC Name |
4,4-dimethyloxolane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTOQFBQOFIFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156448 | |
Record name | Keto-pantoyllactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-4,4-dimethyl-2,3-Furandione | |
CAS RN |
13031-04-4 | |
Record name | Ketopantolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Keto-pantoyllactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Keto-pantoyllactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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